Ammonium hydrogen oxalate hemihydrate

Descripción

Crystallographic Analysis via X-ray and Neutron Diffraction

The crystallographic structure of ammonium hydrogen oxalate hemihydrate has been extensively characterized through both X-ray and neutron diffraction techniques, providing comprehensive insights into its atomic arrangement and structural features. Single-crystal X-ray diffraction studies have revealed that the compound crystallizes in the orthorhombic crystal system with specific space group characteristics that define its three-dimensional architecture. The molecular formula corresponds to this compound, where the water oxygen atom occupies a crystallographically significant position on a twofold axis.

Neutron diffraction studies have complemented X-ray analysis by providing enhanced resolution of hydrogen atom positions, which is particularly crucial for understanding the hydrogen bonding networks that stabilize the crystal structure. These investigations have demonstrated that hydrogen oxalate ions form infinite chains through asymmetric hydrogen bonds, with specific oxygen-oxygen distances that characterize the strength and geometry of these interactions. The neutron diffraction data reveals that ammonium ions exhibit disorder within the crystal lattice, with hydrogen atom sites showing similar occupancy probabilities.

The diffraction studies have established precise atomic displacement parameters and geometric parameters for all constituent atoms. The carbon-carbon-carbon-nitrogen torsion angle in the cation has been determined to be 2.8 degrees, while the dihedral angle between the carboxyl and carboxylic acid planes in the anion measures 1.0 degrees. These measurements demonstrate the relatively planar nature of the molecular components and their organized arrangement within the crystal structure. The crystallographic analysis has also revealed specific bond lengths and angles, including carbon-nitrogen bond distances of 1.473 angstroms and various carbon-carbon bond lengths ranging from 1.301 to 1.545 angstroms.

Advanced diffraction techniques have enabled the determination of thermal parameters and electron density distributions throughout the crystal structure. The maximum and minimum electron density values have been measured at 0.26 and -0.27 electrons per cubic angstrom respectively, indicating good structural refinement quality. The diffraction data collection typically involves thousands of measured reflections, with independent reflections numbering in the hundreds to thousands depending on the crystal quality and measurement conditions.

Hydrogen Bonding Networks and Their Role in Lattice Stability

The hydrogen bonding networks within this compound play a fundamental role in determining the crystal structure stability and overall architectural framework. These networks consist of multiple types of hydrogen bonds that create a three-dimensional stabilizing matrix throughout the crystal lattice. The hydrogen oxalate ions are interconnected through oxygen-hydrogen-oxygen hydrogen bonds, generating extended chain structures that serve as the backbone of the crystal architecture.

The water molecules within the structure serve as both hydrogen bond donors and acceptors, creating bridging connections between different structural components. Specifically, the water molecules accept two nitrogen-hydrogen-oxygen hydrogen bonds from ammonium cations while simultaneously forming two oxygen-hydrogen-oxygen hydrogen bonds with neighboring structural units. This multifunctional role of water molecules contributes significantly to the overall lattice stability and creates a complex network of intermolecular interactions.

Detailed geometric analysis of the hydrogen bonding reveals specific donor-acceptor distances and angles that characterize the strength and directionality of these interactions. The oxygen-oxygen distances in hydrogen bonds range from approximately 2.556 to 2.825 angstroms, with hydrogen-acceptor distances varying from 1.62 to 2.19 angstroms. The hydrogen bond angles demonstrate near-linear geometries in many cases, with values approaching 180 degrees, indicating strong and directional interactions.

The asymmetric nature of certain hydrogen bonds within the structure creates preferential orientations and contributes to the overall crystal anisotropy. The infinite chains formed by hydrogen oxalate ions through asymmetric hydrogen bonding exhibit specific oxygen-oxygen distances of 2.562 angstroms, representing relatively strong intermolecular interactions. These chains are further stabilized through transverse connections involving weaker interactions, ultimately forming the complete three-dimensional network structure.

The hydrogen bonding networks also influence the mechanical and thermal properties of the crystal. The layered arrangement of hydrogen-bonded components contributes to the observed elastic anisotropy, where the crystal exhibits varying mechanical responses depending on the crystallographic direction. The hydrogen bonds make considerable contributions to the elastic properties, with the minimum elastic stiffness observed normal to the oxalate planes and maximum stiffness correlating with the periodic bond chain directions.

Comparative Crystal Structures of Related Oxalate Salts

The structural analysis of this compound benefits significantly from comparison with related oxalate salts, revealing both common structural motifs and unique features that distinguish this particular compound. Related compounds include various aliphatic amine oxalate adducts, which have been examined through similar crystallographic techniques and provide a broader context for understanding structural trends within this chemical family.

Allylthis compound serves as a particularly relevant comparative structure, sharing similar hydrogen bonding patterns and crystallographic features. Both compounds exhibit comparable water molecule positioning on crystallographic twofold axes and demonstrate similar hydrogen bonding arrangements between cations, anions, and water molecules. The geometric parameters show close similarities, with both structures featuring planar or nearly planar molecular arrangements and comparable torsion angles.

The comparison extends to other oxalate hydrates, including ammonium oxalate monohydrate and ammonium tetroxalate dihydrate, which exhibit different hydration states and corresponding structural modifications. These compounds demonstrate varying degrees of hydrogen bonding complexity and different space group symmetries, illustrating how water content and chemical composition influence crystal architecture. The ammonium oxalate monohydrate shows distinct structural features compared to the hemihydrate, with different hydrogen bonding networks and altered unit cell parameters.

Isobutylthis compound represents another structurally related compound that maintains the hemihydrate stoichiometry while incorporating a different organic cation. This comparison reveals how cation size and shape influence the overall crystal packing while maintaining similar hydrogen bonding motifs with the oxalate anions and water molecules. The dihedral angles between carboxyl planes in these related structures show variations that reflect the influence of different cationic components on the overall molecular geometry.

The comparative analysis also encompasses sodium hydrogen oxalate salts, which demonstrate different cation-anion interactions and modified hydrogen bonding patterns. These comparisons highlight the specific role of the ammonium cation in stabilizing particular structural arrangements and creating the observed hydrogen bonding networks. The formation of different crystal phases under varying solution conditions further illustrates the structural flexibility and polymorphic potential within this family of compounds.

Space Group Symmetry and Unit Cell Parameters

The space group symmetry and unit cell parameters of this compound define the fundamental crystallographic framework that governs the atomic arrangement and structural relationships within the crystal lattice. The compound crystallizes in the orthorhombic crystal system with space group Pnma, which corresponds to space group number 62 in the International Tables for Crystallography. This space group designation indicates specific symmetry operations and systematic absences that characterize the diffraction pattern and determine the allowed atomic positions.

The unit cell parameters have been precisely determined through multiple crystallographic studies, providing consistent measurements across different research investigations. The lattice parameters include a-axis length of 11.228 angstroms, b-axis length of 12.329 angstroms, and c-axis length of 6.898 angstroms. All angles in the orthorhombic system are 90 degrees, confirming the rectangular parallelepiped unit cell geometry. The unit cell volume calculates to 954.89 cubic angstroms, accommodating a specific number of formula units per unit cell.

The crystallographic analysis reveals that the unit cell contains eight formula units (Z equals 8), indicating a relatively complex packing arrangement within the elementary cell. The asymmetric unit contains one complete formula unit, as indicated by the Z-prime value of 1, meaning that the eight formula units are related by the space group symmetry operations. This relationship demonstrates how the molecular components are systematically arranged according to the space group symmetry elements.

| Parameter | Value | Units |

|---|---|---|

| Space Group | Pnma | - |

| Space Group Number | 62 | - |

| Crystal System | Orthorhombic | - |

| a-axis | 11.228 | Angstroms |

| b-axis | 12.329 | Angstroms |

| c-axis | 6.898 | Angstroms |

| Unit Cell Volume | 954.89 | Cubic Angstroms |

| Z Value | 8 | Formula Units |

| Z Prime | 1 | - |

The Hall space group symbol -P 2ac 2n provides additional crystallographic information about the specific symmetry operations present in this space group. This notation indicates the presence of specific mirror planes, rotation axes, and translation components that generate the complete crystal structure from the asymmetric unit. The systematic absences in the diffraction pattern correspond to these symmetry elements and provide confirmation of the correct space group assignment.

Under high pressure and low temperature conditions, the compound exhibits phase transitions that modify the space group symmetry and unit cell parameters. At 77 Kelvin and 0.75 gigapascals, superlattice reflections appear that are characteristic of a high-pressure phase, designated as phase III. These additional reflections are located at positions with fractional indices, indicating a superstructure formation with modified symmetry relationships. The pressure-induced structural changes demonstrate the influence of external conditions on the crystallographic parameters and highlight the structural flexibility of the compound.

Structure

3D Structure of Parent

Propiedades

Número CAS |

5972-72-5 |

|---|---|

Fórmula molecular |

C2H7NO5 |

Peso molecular |

125.08 g/mol |

Nombre IUPAC |

azanium;2-hydroxy-2-oxoacetate;hydrate |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |

Clave InChI |

JRWKBXBBNURFHV-UHFFFAOYSA-N |

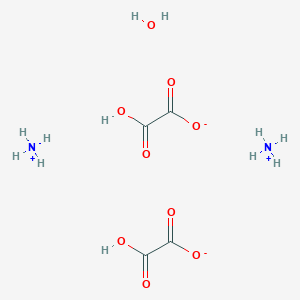

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[NH4+].[NH4+].O |

SMILES canónico |

C(=O)(C(=O)[O-])O.[NH4+].O |

Descripción física |

Solid; [Merck Index] |

Números CAS relacionados |

5972-73-6 37541-72-3 |

Sinónimos |

AHOH cpd ammonium hydrogen oxalate hemihydrate |

Origen del producto |

United States |

Métodos De Preparación

Acid-Base Neutralization

The most widely employed method for synthesizing ammonium hydrogen oxalate hemihydrate involves the controlled neutralization of oxalic acid (HCO) with ammonium hydroxide (NHOH). The reaction proceeds as follows:

Key Parameters :

-

Stoichiometry : A 1:1 molar ratio of oxalic acid to ammonium hydroxide is essential to avoid di-ammonium oxalate (NH)CO formation.

-

pH Control : The reaction is conducted at pH 4–5 to favor monobasic salt formation. Lower pH values risk incomplete neutralization, while higher pH promotes di-ammonium species.

-

Temperature : Room temperature (20–25°C) is typically used to prevent thermal decomposition of reactants.

Procedure :

-

Dissolve oxalic acid in deionized water under continuous stirring.

-

Gradually add ammonium hydroxide while monitoring pH with a calibrated meter.

-

Evaporate the solution slowly at 40–50°C to induce crystallization.

-

Filter the crystals and wash with cold ethanol to remove impurities.

Solvent Evaporation Techniques

Alternative laboratory methods utilize solvent evaporation to achieve high-purity crystals. A saturated aqueous solution of equimolar oxalic acid and ammonium carbonate ((NH)CO) is prepared, followed by slow evaporation at 30°C. This method avoids direct use of ammonium hydroxide and minimizes byproduct formation.

Advantages :

-

Reduced risk of over-neutralization.

-

Enhanced crystal size uniformity due to controlled evaporation rates.

Industrial-Scale Production

Continuous Reactor Systems

Industrial synthesis employs continuous-flow reactors to maintain consistent reaction conditions. Key features include:

-

Automated pH Control : In-line sensors adjust ammonium hydroxide addition in real time.

-

Crystallization Units : Rotary evaporators or vacuum crystallizers ensure rapid solvent removal, yielding 95–98% pure product.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 0.1–1 kg/batch | 100–500 kg/day |

| Reaction Time | 4–6 hours | 2–3 hours |

| Energy Consumption | Moderate | High (due to automation) |

| Purity | 85–92% | 95–98% |

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from hot water (60–70°C). The solubility curve (Fig. 1) shows a sharp increase above 50°C, enabling efficient recovery.

Solubility Data :

Analytical Techniques

-

X-Ray Diffraction (XRD) : Confirms crystallinity and phase purity. The compound exhibits a monoclinic crystal system with space group Pnma.

-

Thermogravimetric Analysis (TGA) : Verifies hemihydrate stoichiometry by mass loss at 100–120°C corresponding to water release.

-

FT-IR Spectroscopy : Peaks at 1670 cm (C=O stretch) and 1380 cm (NH bend) confirm structural integrity.

Research Advancements

Análisis De Reacciones Químicas

Types of Reactions: Ammonium hydrogen oxalate hemihydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form ammonia, carbon dioxide, and water.

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form ammonium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Decomposition Products: Ammonia, carbon dioxide, water.

Oxidation Products: Carbon dioxide, water.

Reduction Products: Ammonium oxalate.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Ammonium hydrogen oxalate hemihydrate is extensively used as a reagent for the determination of calcium and other metal ions. It forms insoluble oxalates upon reacting with these ions, allowing for quantitative analysis through precipitation methods.

- Mechanism : The compound reacts with metal ions to produce insoluble metal oxalates, which can be filtered and weighed to determine the concentration of the original metal ion in a sample.

Biological Applications

In biological research, this compound serves as a fixative for biological samples. Its ability to form stable complexes with cellular components aids in preserving samples for microscopy.

- Antimicrobial Properties : Studies indicate that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, potentially disrupting bacterial cell membranes and leading to cell lysis.

Medical Applications

Research has explored the potential of this compound in drug delivery systems. Its interactions with biological membranes may facilitate the transport of therapeutic agents across cellular barriers.

- Antioxidant Activity : The compound has shown potential antioxidant properties by scavenging free radicals, which may protect against oxidative stress-related cellular damage.

Industrial Uses

In industry, this compound is utilized in the synthesis of other oxalate compounds and as a precursor in pharmaceutical production. Its stability and reactivity make it suitable for various chemical processes.

Kidney Stone Formation

A study investigated the role of ammonium hydrogen oxalate in promoting calcium oxalate crystallization in urine samples from patients with nephrolithiasis (kidney stones). Elevated levels of ammonium hydrogen oxalate were found to correlate with an increased risk of stone formation due to its role as a nucleating agent for calcium oxalate crystals.

Antimicrobial Efficacy

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens, highlighting its potential application in medical treatments and preservation techniques.

Mecanismo De Acción

The compound exerts its effects through various mechanisms depending on the application:

Analytical Chemistry: It reacts with metal ions to form insoluble oxalates, which can be quantified.

Biology: It acts as a fixative, preserving biological samples by forming stable complexes with cellular components.

Medicine: It may interact with biological membranes to facilitate the delivery of drugs.

Comparación Con Compuestos Similares

Ammonium Oxalate: ( \text{(NH}_4)_2 \text{C}_2 \text{O}_4 )

Oxalic Acid: ( \text{H}_2 \text{C}_2 \text{O}_4 )

Ammonium Hydrogen Oxalate: ( \text{NH}_4 \text{HC}_2 \text{O}_4 )

Comparison:

Ammonium Oxalate: Unlike ammonium hydrogen oxalate hemihydrate, it does not contain water of crystallization and is fully neutralized.

Oxalic Acid: It is a stronger acid and does not contain ammonium ions.

Ammonium Hydrogen Oxalate: Similar in composition but lacks the hemihydrate form, making it less stable in certain conditions.

This compound is unique due to its hemihydrate form, which provides specific stability and reactivity characteristics that are valuable in various applications.

Actividad Biológica

Ammonium hydrogen oxalate hemihydrate (NH4HC2O4·0.5H2O) is an inorganic compound that has garnered attention for its biological activity, particularly in the context of its interactions with biological systems and potential applications in various fields such as medicine and agriculture. This article presents a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C4H10N2O8·0.5H2O

- Molecular Weight : 232.15 g/mol

- CAS Registry Number : 37541-72-3

- Crystal Structure : The crystal structure consists of infinite chains of hydrogen oxalate ions linked by hydrogen bonds, which are connected transversely by weaker interactions, forming a three-dimensional network .

Antimicrobial Properties

Ammonium hydrogen oxalate has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Antioxidant Activity

The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Studies have demonstrated that ammonium hydrogen oxalate can scavenge free radicals, thereby reducing cellular damage caused by oxidative stress. This activity is particularly relevant in the context of neuroprotection and aging-related diseases.

Role in Calcium Oxalate Formation

Ammonium hydrogen oxalate is involved in the formation of calcium oxalate crystals, which are significant in both biological and pathological contexts. In plants, it plays a role in calcium regulation and can be implicated in kidney stone formation in humans. Understanding its biological role in these processes is crucial for developing preventive strategies against renal calculi.

Case Studies

-

Kidney Stone Formation :

- A study investigated the role of ammonium hydrogen oxalate in promoting calcium oxalate crystallization in urine samples from patients with nephrolithiasis. The findings suggested that elevated levels of ammonium hydrogen oxalate correlate with increased risk for stone formation due to its role as a nucleating agent for calcium oxalate crystals .

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities

Q & A

Q. What experimental methods are recommended for synthesizing ammonium hydrogen oxalate hemihydrate (NH4_44HC2_22O4_44·½H2_22O) in a laboratory setting?

this compound is typically synthesized via acid-base neutralization. Dissolve oxalic acid (HCO) in deionized water and titrate with ammonium hydroxide (NHOH) or ammonium carbonate ((NH)CO) under controlled pH (~4–5) to favor the monobasic salt formation. The reaction equation is:

Crystallization occurs upon slow evaporation. Monitor stoichiometry to avoid di-ammonium oxalate byproducts .

Q. How can solubility and purity of NH4_44HC2_22O4_44·½H2_22O be quantified for reproducibility in experiments?

- Solubility : Use gravimetric analysis. Dissolve known masses in water at 25°C, filter undissolved residue, and evaporate the filtrate to determine solubility (41.5% w/w in water at 25°C) .

- Purity : Characterize via X-ray diffraction (XRD) to confirm crystallinity and absence of polymorphic contaminants. Complement with thermogravimetric analysis (TGA) to verify the hemihydrate stoichiometry by mass loss at \sim100–120°C .

Q. What safety protocols are critical for handling NH4_44HC2_22O4_44·½H2_22O in laboratory settings?

- Use fume hoods to avoid inhalation of oxalate dust.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (classified as Skin Corrosion 1B and Eye Damage 1 ).

- Store in airtight containers away from strong oxidizers (e.g., HNO) to prevent redox reactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks in NH4_44HC2_22O4_44·½H2_22O influence its crystallographic properties?

The crystal structure (space group P2/c ) features chains of anions linked by strong O–H⋯O hydrogen bonds (2.50–2.65 Å). Water molecules occupy channels parallel to the [010] direction, participating in N–H⋯O and O–H⋯O interactions that stabilize the lattice. Neutron diffraction reveals proton disorder in the water site (0.22–0.90 Å displacement), impacting thermal stability .

Q. How can conflicting crystallographic data on proton positions in NH4_44HC2_22O4_44·½H2_22O be resolved?

Discrepancies in proton disorder (e.g., water molecule sites) arise from X-ray vs. neutron diffraction limitations. Neutron studies (e.g., ) provide precise H-atom positions but require deuterated samples. For non-deuterated crystals, combine XRD with solid-state NMR (e.g., H MAS NMR) to validate hydrogen-bond geometries and refine disorder models .

Q. What spectroscopic techniques are suitable for studying paramagnetic impurities in NH4_44HC2_22O4_44·½H2_22O crystals?

Electron paramagnetic resonance (EPR) spectroscopy is ideal for detecting transition-metal impurities (e.g., Cu, VO) doped during synthesis. For example, EPR spectra of Cu in NHHCO·½HO reveal hyperfine splitting due to interactions with N nuclei, providing insights into local symmetry and crystal field effects .

Q. How does thermal decomposition of NH4_44HC2_22O4_44·½H2_22O correlate with its application in materials engineering?

TGA-DSC studies show three mass-loss stages:

Dehydration (50–120°C): Loss of ½HO (theoretical \sim3.8% mass loss).

Oxalate decomposition (200–300°C): Releases CO, CO, and NH.

Residue formation (>300°C): Yields amorphous carbon or metal oxides if doped.

Controlled pyrolysis enables synthesis of carbon-based nanomaterials or catalytic templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.